1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL-
Overview
Description
1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of the p-methoxyphenyl and methyl groups in the structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- can be synthesized through the reaction of p-methoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the dithiolane ring via a cyclization process.
Industrial Production Methods
Industrial production of 1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The presence of the dithiolane ring allows for redox reactions, which can modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-: Lacks the methyl group, resulting in different chemical properties.
1,3-DITHIOLANE, 2-METHYL-: Lacks the p-methoxyphenyl group, affecting its reactivity and applications.
Uniqueness
1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- is unique due to the presence of both the p-methoxyphenyl and methyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methyl-1,3-dithiolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS2/c1-11(13-7-8-14-11)9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZOAFMBBSBHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SCCS1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194092 | |
Record name | 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41159-07-3 | |
Record name | 2-(4′-Methoxyphenyl)-2-methyl-1,3-dithiolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41159-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041159073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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